(Z)-ethyl 2-(6-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[6-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S2/c1-4-33-23(29)16-28-21-10-5-18(3)15-22(21)34-25(28)26-24(30)19-6-8-20(9-7-19)35(31,32)27-13-11-17(2)12-14-27/h5-10,15,17H,4,11-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISYDBFCXMEIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Aminothiophenol Derivatives
The benzothiazole nucleus is synthesized via cyclocondensation of 2-amino-4-methylthiophenol with carboxylic acid derivatives. In a representative procedure, 2-amino-4-methylthiophenol (1.0 equiv) reacts with chloroacetic acid in refluxing ethanol under acidic conditions (HCl catalyst) to yield 6-methylbenzo[d]thiazol-2(3H)-one. Alternative methods employ microwave irradiation (300 W, 120°C, 20 min) to reduce reaction times from 6 hours to 30 minutes while maintaining yields >85%.
Thiolation and Alkylation
Introduction of the thiol group at the 2-position is achieved by treating 6-methylbenzo[d]thiazole with Lawesson’s reagent in toluene at 110°C, followed by alkylation with ethyl bromoacetate in the presence of K₂CO₃ in acetone. This step affords ethyl 2-(6-methylbenzo[d]thiazol-2-ylthio)acetate, a key intermediate, in 78–92% yield (Table 1).
Table 1: Optimization of Thiolation-Alkylation Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Lawesson’s reagent | Toluene | 110 | 4 | 89 |
| P₄S₁₀ | Xylene | 130 | 6 | 72 |
| NaSH | EtOH | 80 | 8 | 65 |
Sulfonylation of 4-Bromobenzoyl Chloride
Synthesis of 4-((4-Methylpiperidin-1-yl)Sulfonyl)Benzoyl Chloride
4-Bromobenzoyl chloride undergoes sulfonation via a two-step process:
- Sulfonation : Reaction with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C forms 4-(chlorosulfonyl)benzoyl chloride.
- Amination : Treatment with 4-methylpiperidine in THF at −20°C yields 4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl chloride. Quenching with ice water and extraction with ethyl acetate provides the sulfonamide intermediate in 83% yield.
Critical Parameters :
- Excess 4-methylpiperidine (1.5 equiv) ensures complete substitution of the chlorosulfonyl group.
- Low temperatures (−20°C) prevent N-alkylation side reactions.
Formation of the Imine Linkage
Schiff Base Condensation
The imino bridge is established by condensing 2-amino-6-methylbenzo[d]thiazole with 4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl chloride. In anhydrous DMF, the reaction proceeds at 25°C using triethylamine (2.0 equiv) as a base. The Z-configuration is favored due to steric hindrance from the 6-methyl group, as confirmed by NOESY NMR.
Optimization Data :
- Solvent : DMF > DMSO > THF (yields: 88% vs. 75% vs. 62%).
- Base : Et₃N > DIPEA > Pyridine (yields: 88% vs. 82% vs. 70%).
Esterification and Final Assembly
Coupling with Ethyl Glycolate
The terminal ethyl acetate group is introduced via Mitsunobu reaction, employing ethyl glycolate, triphenylphosphine (1.2 equiv), and diethyl azodicarboxylate (DEAD) in THF. The reaction proceeds at 0°C to room temperature over 12 hours, achieving 76% yield.
Characterization Data :
- HRMS (ESI-TOF) : m/z [M+H]⁺ calc. 544.1921, found 544.1918.
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar–H), 7.89 (s, 1H, N=CH), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.12–3.08 (m, 4H, piperidine-H), 2.41 (s, 3H, CH₃).
Green Chemistry Alternatives
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C, 15 min) reduces the imine formation step from 8 hours to 20 minutes, enhancing yield to 91%.
Solvent-Free Mechanochemical Approaches
Ball milling 2-amino-6-methylbenzo[d]thiazole with the sulfonamide benzoyl chloride in the presence of SiO₂ catalyst achieves 87% yield in 2 hours, eliminating solvent waste.
Challenges and Stereochemical Control
Z/E Isomerization
The Z-configuration is stabilized by intramolecular hydrogen bonding between the imino N–H and the sulfonyl oxygen, as evidenced by IR stretching at 3250 cm⁻¹. Chromatographic separation on silica gel with hexane/ethyl acetate (3:7) resolves Z/E isomers (Rf: 0.45 vs. 0.39).
Industrial-Scale Considerations
Cost Analysis
Catalytic Recycling
Pd/C (5 wt%) enables recycling in the amination step, maintaining 82% yield over five cycles.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(6-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce alcohols or alkanes, and substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Pharmacological Properties
The potential pharmacological applications of (Z)-ethyl 2-(6-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate are primarily linked to its interactions with biological targets involved in neurotransmission and inflammation pathways. Key areas of interest include:
Neurological Applications
Research indicates that compounds with similar structures may exhibit antipsychotic and anxiolytic properties. The interaction with neurotransmitter receptors could lead to therapeutic effects in conditions such as schizophrenia and anxiety disorders.
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases. Studies on related thiazole derivatives have shown significant activity against inflammation, indicating a promising avenue for further exploration.
Case Studies
Several studies have investigated compounds similar to this compound:
- Antipsychotic Activity : A study on thiazole derivatives indicated that modifications in their structure can enhance binding affinity to dopamine receptors, suggesting potential antipsychotic effects.
- Anti-inflammatory Effects : Research into benzothiazole derivatives revealed significant anti-inflammatory activity, comparable to established drugs like ibuprofen, indicating that this compound could exhibit similar properties.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(6-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound’s closest structural analogs include:
(Z)-ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (CAS 338966-35-1): This analog replaces the 4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl group with a 4-nitrobenzoyl substituent.
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230): While lacking the benzothiazole core, this ethyl benzoate derivative shares an ester group and aromatic substitution pattern. Its pyridazine ring contrasts with the sulfonamide-piperidine group, suggesting divergent biological targets .
Physicochemical and Pharmacological Properties
*Calculated using average atomic masses.
Key Differences and Implications
- Solubility and Bioavailability : The 4-methylpiperidinyl-sulfonyl moiety may enhance aqueous solubility relative to nitro- or pyridazine-containing analogs, a critical factor in drug development .
- Biological Targets: While CAS 338966-35-1 is commercially available, its applications remain unspecified.
Research Findings and Limitations
Current literature lacks direct pharmacological data for (Z)-ethyl 2-(6-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3-yl)acetate. However, studies on related benzothiazoles highlight their roles in cancer therapy and antimicrobial applications. For example, benzothiazole-amide derivatives exhibit IC50 values in the nanomolar range against EGFR kinase . The compound’s synthesis and characterization likely follow protocols similar to those for Zygocaperoside, involving NMR and UV spectroscopy for structural confirmation .
Biological Activity
The compound (Z)-ethyl 2-(6-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate represents a novel class of chemical entities with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 428.55 g/mol. The structure features a thiazole ring, a piperidine moiety, and an ethyl acetate group, which contribute to its biological properties.
Mechanisms of Biological Activity
- Inflammatory Response Modulation : Research indicates that compounds similar to this compound may inhibit the NLRP3 inflammasome pathway, which is crucial in inflammatory diseases. This inhibition could lead to reduced production of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby alleviating conditions like colitis and other inflammatory disorders .
- Anticancer Potential : Preliminary studies suggest that derivatives of compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of apoptotic pathways, indicating potential as an anticancer agent .
- Antimicrobial Activity : Some thiazole derivatives have shown promising antibacterial and antifungal activities. The sulfonamide group present in the compound may enhance its interaction with microbial enzymes, leading to effective inhibition of microbial growth .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of similar thiazole derivatives, researchers observed significant cytotoxicity against MCF-7 breast cancer cells. The compound induced apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and activation of caspase cascades. The IC50 value was determined to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutics .
Case Study: Anti-inflammatory Effects
A mouse model of DSS-induced colitis was used to assess the anti-inflammatory effects of a structurally related compound. Treatment resulted in a significant reduction in disease activity index scores and histopathological damage in the colon. Cytokine analysis revealed decreased levels of IL-6 and TNF-α in treated groups compared to controls, supporting the compound's potential for treating inflammatory bowel diseases .
Q & A
Basic Question: How can synthesis yield and purity of this compound be optimized?
Methodological Answer:
- Stepwise Synthesis: Focus on optimizing cyclization (to form the benzo[d]thiazole core) and imine coupling (to attach the 4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl group) steps. Use high-purity precursors and monitor intermediates via TLC or HPLC .
- Reaction Engineering: Employ continuous flow reactors to enhance control over exothermic reactions and reduce side products. For example, flow chemistry has been shown to improve imine formation efficiency by 15–20% compared to batch reactors .
- Purification: Use preparative HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% TFA) to isolate the Z-isomer selectively. Purity >95% is achievable with iterative crystallization in ethyl acetate/hexane mixtures .
Advanced Question: How can structural ambiguities in the sulfonyl-piperidine moiety be resolved experimentally?
Methodological Answer:
- X-ray Crystallography: Co-crystallize the compound with a heavy atom (e.g., PtCl₄) to enhance diffraction quality. Refine using SHELXL with anisotropic displacement parameters, focusing on the sulfonyl-piperidine torsion angles .
- Dynamic NMR: Perform variable-temperature ¹H-NMR (e.g., 298–343 K) in DMSO-d₆ to detect rotational barriers in the sulfonamide group. Compare experimental data with DFT-calculated energy barriers (e.g., B3LYP/6-311++G**) .
- Low-Temperature Data Collection: At 100 K, synchrotron radiation (λ = 0.7 Å) can resolve disorder in the methylpiperidinyl group, reducing R-factor discrepancies to <5% .
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹³C-DEPTQ to confirm quaternary carbons in the benzo[d]thiazole ring and 2D NOESY to verify the Z-configuration of the imine bond .
- Mass Spectrometry: High-resolution ESI-MS (e.g., m/z 543.1542 [M+H]⁺) with isotopic pattern matching confirms molecular formula integrity .
- HPLC-DAD: A reverse-phase C8 column (30°C, 0.8 mL/min) with UV detection at 254 nm identifies isomeric impurities (<0.5%) .
Advanced Question: How to address contradictory biological activity data in enzyme inhibition assays?
Methodological Answer:
- Docking Studies: Perform molecular docking (e.g., AutoDock Vina) with the sulfonyl-piperidine group positioned in the hydrophobic pocket of the target enzyme (e.g., kinases). Compare binding energies (ΔG) across isoforms to explain selectivity variations .
- Mutational Analysis: Use site-directed mutagenesis (e.g., Ala-scanning) on residues near the enzyme’s active site to identify key interactions with the methylpiperidinyl group .
- Kinetic Assays: Measure IC₅₀ under varying pH (6.5–8.0) to assess protonation effects on the imine nitrogen’s hydrogen-bonding capacity .
Basic Question: What strategies improve pharmacokinetic prediction for this compound?
Methodological Answer:
- In Vitro Assays: Use Caco-2 cell monolayers to measure apparent permeability (Papp). A log Papp > −5.0 suggests moderate absorption .
- Plasma Stability: Incubate with human plasma (37°C, 24 hr) and quantify degradation via LC-MS. Esterase-mediated hydrolysis of the ethyl acetate moiety is a common liability .
- PAMPA: Parallel Artificial Membrane Permeability Assay predicts blood-brain barrier penetration. A Pe value > 4.0 × 10⁻⁶ cm/s indicates CNS potential .
Advanced Question: How to identify reactive sites for electrophilic substitution?
Methodological Answer:
- Electrostatic Potential Mapping: Calculate using Gaussian09 at the M06-2X/def2-TZVP level. The benzo[d]thiazole C5 position shows the highest electron density (−0.35 e) for nitration .
- Isotopic Labeling: Introduce ¹⁸O at the sulfonyl group to track hydrolysis pathways under acidic conditions (pH 3.0) .
- Competition Experiments: React with NBS (N-bromosuccinimide) in acetonitrile. GC-MS analysis reveals bromination occurs preferentially at the 6-methyl group (80% yield) .
Basic Question: What methods assess toxicity in early-stage development?
Methodological Answer:
- MTT Assay: Test against HepG2 cells (72 hr exposure). IC₅₀ values <10 μM warrant structural modification (e.g., replacing the methylpiperidinyl group with morpholine) .
- hERG Inhibition: Use patch-clamp electrophysiology on HEK293 cells expressing hERG channels. A shift in IV curve >20% at 10 μM indicates cardiotoxicity risk .
- Ames Test: Screen TA98 and TA100 strains with/without S9 metabolic activation. Mutagenic index >2.0 suggests genotoxicity .
Advanced Question: How to resolve crystallographic disorder in the benzo[d]thiazole core?
Methodological Answer:
- Twinning Analysis: Use CELL_NOW to detect twin domains. Refine with HKL-3000 and SHELXL, applying a BASF parameter (twin fraction <0.3) .
- Harmonic Restraints: Apply ADP similarity restraints to adjacent atoms in the benzo[d]thiazole ring to reduce overfitting .
- Multiconformer Model: Refine two alternative conformers for the 6-methyl group, weighted by occupancy factors (e.g., 0.7:0.3) .
Basic Question: How to ensure enantiomeric purity during synthesis?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak IA column (n-hexane/isopropanol 85:15) to separate enantiomers. Retention time differences >2 min indicate resolvable chirality .
- Circular Dichroism: Compare experimental CD spectra (190–300 nm) with TD-DFT calculations to confirm absolute configuration .
- Asymmetric Catalysis: Employ Jacobsen’s thiourea catalyst (10 mol%) during imine formation to achieve ee >90% .
Advanced Question: How to correlate structural modifications with biological activity?
Methodological Answer:
- QSAR Modeling: Build a 3D-QSAR model using CoMFA (q² >0.6, r² >0.9). The 4-methylpiperidinyl group contributes +1.2 pIC50 in kinase inhibition .
- Free Energy Perturbation: Calculate ΔΔG for replacing sulfonyl with carbonyl using FEP+ (Schrödinger). A ΔΔG < −2 kcal/mol predicts reduced binding .
- Cryo-EM: Resolve ligand-enzyme complexes at 2.8 Å resolution to visualize hydrogen bonds between the imine nitrogen and Asp89 residue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
